6-Amino-3-nitropyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H3,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZOQHXPOHBTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855996 | |
| Record name | 6-Amino-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183008-11-9 | |
| Record name | 6-Amino-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Amino-3-nitropyridin-2-ol and Its Analogs in Drug Discovery
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged structural motif in drug design.[1][2][3] Among its many derivatives, the 6-amino-3-nitropyridin-2-ol scaffold has emerged as a versatile and highly functionalized core for the development of novel therapeutic agents. This guide provides an in-depth technical analysis of this scaffold and its analogs, covering synthetic strategies, structure-activity relationships (SAR), and applications across various disease areas. We will explore its role in the development of kinase inhibitors, antimicrobial agents, and other targeted therapies, providing detailed experimental protocols and mechanistic insights for researchers in the field.
Introduction: The Pyridinone Scaffold's Strategic Importance
Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4] Their structure allows them to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] The this compound core, specifically, offers a unique combination of functional groups:
-
The 2-ol (Pyridinone Tautomer): This group can engage in crucial hydrogen bonding within enzyme active sites, often mimicking the hinge-binding motifs of ATP in kinases.[5]
-
The 6-amino Group: This serves as a key vector for derivatization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
The 3-nitro Group: As a strong electron-withdrawing group, it significantly influences the electronics of the pyridine ring.[6] This group can be critical for target binding and can also serve as a synthetic handle for further modifications, such as reduction to an amino group to create new derivatization points.[3]
This trifecta of reactive sites makes the scaffold a powerful starting point for combinatorial chemistry and rational drug design, enabling the generation of diverse libraries of compounds for screening.
Synthesis and Derivatization of the Core Scaffold
The synthesis of this compound and its analogs often begins with commercially available, functionalized pyridines. A common and well-documented approach involves the strategic manipulation of substituted chloropyridines.[7][8]
General Synthetic Pathway
A representative synthesis often starts from a precursor like 2,6-dichloro-3-nitropyridine. The chlorine atoms, activated by the adjacent nitro group, are susceptible to regioselective nucleophilic aromatic substitution (SNAr).
Diagram 1: General Synthetic Pathway for a this compound Analog
A representative workflow for synthesizing analogs.
Detailed Experimental Protocol: Synthesis of a 6-Alkoxy-3-nitropyridin-2-amine Analog
This protocol details the synthesis of a related, well-documented analog, 2-amino-6-methoxy-3-nitropyridine, which illustrates the core chemical transformations.[7][9]
Objective: To synthesize 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium methoxide (Sodium methanolate)
-
Methanol
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare Methoxide Solution: In a round-bottom flask equipped with a magnetic stir bar, add 7.78 g (0.144 mol) of sodium methoxide to 50.0 mL of methanol.[9]
-
Cooling: Cool the resulting solution to 15 °C using an ice bath. This is a critical step to control the exothermicity of the subsequent nucleophilic substitution reaction.
-
Substrate Addition: Slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution. Maintain the temperature at 15 °C throughout the addition by adjusting the rate of addition and external cooling.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25-30 °C. Stir the mixture continuously at this temperature for 4-5 hours.[9]
-
Monitoring: Monitor the reaction's progress using TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing cold deionized water. The product, being less soluble in water, will precipitate out.[9]
-
Isolation: Collect the yellow precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the product to a constant weight. The expected yield is approximately 21.0 g (86.5%) of 2-amino-6-methoxy-3-nitropyridine with a purity of >99% by HPLC.[9]
Self-Validation: The protocol's trustworthiness is ensured by in-process monitoring via TLC and final purity assessment by HPLC. The sharp melting point (167°-169° C) of the final product serves as an additional confirmation of its identity and purity.[9]
Applications in Drug Discovery
The this compound scaffold and its close analogs have been explored in several therapeutic areas, demonstrating their versatility.
Kinase Inhibition in Oncology
The pyridinone core is a well-established hinge-binding motif in kinase inhibitors. Analogs of this scaffold have been investigated as inhibitors for various kinases involved in cancer progression.
-
Janus Kinase 2 (JAK2): A series of potent JAK2 inhibitors were synthesized using 2-chloro-5-methyl-3-nitropyridine as a starting material. The most potent compounds in this series inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM.[2][3]
-
Glycogen Synthase Kinase-3 (GSK3): In one study, 2,6-dichloro-3-nitropyridine was used to develop GSK3 inhibitors. The most active compound from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM.[3]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aminopyridine and aminopyrimidine derivatives have been designed as selective FGFR4 inhibitors for treating hepatocellular carcinoma.[10] While not identical to the core topic, these structures share the aminopyridine feature and highlight its importance in achieving selectivity. One study identified a compound with at least 8-fold higher selectivity for FGFR4 over other FGFR isoforms.[10]
Diagram 2: Kinase Inhibition Mechanism
Pyridinone core forming hydrogen bonds in the kinase hinge region.
Antifungal and Antimicrobial Agents
Nitropyridine derivatives have shown significant potential as antimicrobial agents.[2]
-
Antifungal Activity: A recent study optimized 6-methoxy-3-nitropyridin-2-amine derivatives as potent fungicidal agents against Botrytis cinerea, a major plant pathogen. The lead compound, T10, exhibited excellent activity with EC50 values of 0.47 mg/L against B. cinerea and 7.30 mg/L against Sclerotinia sclerotiorum.[11]
-
Antibacterial Activity: Novel 3-nitropyridines functionalized with azole or pyridazine moieties have demonstrated moderate antibacterial activity against S. aureus and E. coli.[2][3]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The aminopyridine structure is a key feature in the design of selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[12] While the core topic scaffold hasn't been explicitly named, related 2-aminopyridine derivatives have shown potent and selective nNOS inhibition.[13] This suggests a potential therapeutic avenue for analogs of this compound, warranting further investigation.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights into the structural requirements for biological activity.
-
Substitution at the Amino Group: As seen in the antifungal agents, attaching different moieties like a (2-chlorothiazol-5-yl)methyl group to the exocyclic amine significantly impacts potency.[11] This position is a primary handle for tuning target affinity and selectivity.
-
Role of Methoxy Groups: In various pyridine derivatives, increasing the number of methoxy groups has been shown to decrease IC50 values, indicating enhanced antiproliferative activity.[14] This suggests that exploring methoxy-substituted analogs of the core scaffold could be a fruitful strategy.
-
Impact of the Nitro Group Position: The position of the nitro group is critical. For instance, in antiproliferative pyridine derivatives, placing a nitro group in the para position was found to improve activity.[14]
Table 1: SAR Summary of Selected Pyridine Analogs
| Scaffold/Analog | Target/Activity | Key Structural Feature | Result (IC50/EC50) | Reference |
| 2-Amino-5-methyl-3-nitropyridine derivative | JAK2 Inhibition | Carboxylic acid and secondary amine substitutions | 8.5–12.2 µM | [2][3] |
| 2,6-Dichloro-3-nitropyridine derivative | GSK3 Inhibition | 2,4-dichlorophenyl moiety | 8 nM | [3] |
| 6-methoxy-3-nitropyridin-2-amine derivative (T10) | Antifungal (B. cinerea) | N-((2-chlorothiazol-5-yl)methyl)-N-ethyl substitution | 0.47 mg/L | [11] |
| Aminodimethylpyrimidinol derivative (6O) | FGFR4 Inhibition | Dimethyl groups on pyrimidine ring | >8x selectivity over FGFR1-3 | [10] |
Standard In Vitro Assay Protocol: Cell Viability (MTT Assay)
To evaluate the cytotoxic or anti-proliferative effects of newly synthesized analogs, a cell-based viability assay is essential.
Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., HeLa).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 3: High-Throughput Screening Workflow
Workflow for evaluating analog libraries for anti-proliferative activity.
Future Perspectives and Conclusion
The this compound scaffold is a highly promising platform for drug discovery. Its inherent chemical functionalities provide a robust foundation for generating diverse molecular architectures with a wide range of biological activities.
Future directions should focus on:
-
Expanding Target Space: Exploring the scaffold's potential against other target classes, such as proteases or epigenetic targets, where its hydrogen bonding and charge characteristics could be advantageous.
-
Bioisosteric Replacement: Investigating bioisosteric replacements for the nitro group to mitigate potential toxicity concerns while retaining its crucial electronic and steric properties.[6]
-
ADME-Tox Profiling: Early-stage characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of lead compounds to improve their chances of clinical success.
References
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- Medicinal Chemistry Insights in Neuronal Nitric Oxide Synthase Inhibitors Containing Nitrogen Heterocyclic Compounds: A Mini Review. PubMed.
- Structure-activity relationships of potent, selective inhibitors of neuronal nitric oxide synthase based on the 6-phenyl-2-aminopyridine structure. Journal of Medicinal Chemistry.
- 6-Amino-5-nitropyridin-2-OL | C5H5N3O3. PubChem.
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- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.
- Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea: structure–activity relationship, bioactivity, and mechanistic insights. ResearchGate.
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Methodological & Application
Synthesis protocol for "6-Amino-3-nitropyridin-2-ol"
An In-depth Technical Guide to the Synthesis of 6-Amino-3-nitropyridin-2-ol
For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its trifunctional nature, featuring an amino group, a nitro group, and a hydroxyl group on a pyridine scaffold, offers multiple points for chemical modification. This makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds.[1][2][3][4] The strategic placement of these functional groups allows for a range of chemical transformations, positioning it as a key intermediate in medicinal chemistry.[2][4]
This document provides a comprehensive guide to the laboratory-scale synthesis of this compound. The proposed protocol is based on established principles of electrophilic aromatic substitution, drawing parallels from the synthesis of structurally related nitropyridine derivatives. The guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.
Chemical Synthesis Pathway and Mechanism
The most direct and plausible route for the synthesis of this compound is the electrophilic nitration of the commercially available starting material, 6-aminopyridin-2-ol. This reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then acts as the electrophile.
Caption: Proposed synthesis of this compound via nitration.
Mechanism of Electrophilic Nitration
The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[5] However, the presence of the activating amino (-NH₂) and hydroxyl (-OH) groups enhances the electron density of the ring, facilitating the reaction. Both of these groups are ortho-, para-directing.
In the case of 6-aminopyridin-2-ol, the 3-position is ortho to the hydroxyl group and meta to the amino group, while the 5-position is para to the hydroxyl group and also meta to the amino group. Consequently, nitration is expected to yield a mixture of this compound and 6-amino-5-nitropyridin-2-ol. The protocol must therefore include a robust purification step to isolate the desired 3-nitro isomer. The reaction proceeds via the formation of a sigma complex (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity.
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| 6-Aminopyridin-2-ol | Three-necked round-bottom flask |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (70%) | Dropping funnel |
| Deionized Water | Ice bath |
| Crushed Ice | Thermometer |
| Sodium Bicarbonate (NaHCO₃) | Buchner funnel and filter paper |
| Ethyl Acetate | Rotary evaporator |
| Hexane | Glass column for chromatography |
| Silica Gel (for chromatography) | Beakers, graduated cylinders, flasks |
Step-by-Step Synthesis Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5.0 g of 6-aminopyridin-2-ol.
-
Dissolution: Place the flask in an ice bath. Slowly and carefully add 25 mL of concentrated sulfuric acid to the flask while stirring. Ensure the temperature is maintained between 0 and 5°C. Continue stirring until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 6-aminopyridin-2-ol over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with constant stirring. This will cause the product to precipitate.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as this will cause vigorous gas evolution (CO₂). Continue adding the bicarbonate solution until the pH of the mixture is approximately 7.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts.
-
Drying: Dry the crude product in a desiccator under vacuum.
Purification
The crude product will likely be a mixture of the 3-nitro and 5-nitro isomers. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, O-H, N=O, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
Working with nitrating agents and nitrated aromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[6][7]
-
Ventilation: All steps of this synthesis, especially the handling of concentrated acids and the nitration reaction itself, must be performed in a well-ventilated fume hood.[6][8]
-
Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Nitrating Mixture: The mixture of nitric and sulfuric acids is extremely reactive. Prepare it by adding nitric acid to sulfuric acid, never the reverse.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exothermic process.
-
Toxicity: The target compound, this compound, and related nitropyridines are toxic if swallowed, in contact with skin, or if inhaled.[8] Avoid creating dust and ensure proper containment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be collected separately.
Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | 6-Aminopyridin-2-ol (5.0 g) |
| Nitrating Agent | HNO₃ (3.0 mL) / H₂SO₄ (5.0 mL) |
| Solvent/Reaction Medium | Concentrated H₂SO₄ (25 mL) |
| Reaction Temperature | 0-10°C (addition), Room Temp (reaction) |
| Reaction Time | 2-4 hours |
| Purification Method | Silica Gel Column Chromatography |
This detailed guide provides a robust framework for the successful synthesis, purification, and characterization of this compound, a key intermediate for further research and development in the chemical and pharmaceutical sciences.
References
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- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Ostrovskyi, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 743.
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Filo. (2026, January 4). Nitration of 2 amino pyridine on ring structure. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved from [Link]
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IndiaMART. (n.d.). 6 Methyl 3 Nitropyridin 2 Amine Acid. Retrieved from [Link]
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Application Note: A Validated Protocol for the Regioselective Nitration of 6-Aminopyridin-2-ol
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the regioselective nitration of 6-aminopyridin-2-ol to synthesize 6-amino-5-nitropyridin-2-ol. This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a component of synthetic genetic polymers (Hachimoji DNA)[1]. The procedure herein is designed for research scientists and process chemists, emphasizing safety, mechanistic understanding, and robust product validation. We detail the rationale behind critical process parameters, a full characterization workflow, and essential safety protocols for handling nitrating agents.
Introduction and Scientific Principle
The introduction of a nitro group (—NO₂) onto an aromatic scaffold is a fundamental transformation in organic synthesis. Nitropyridine derivatives, in particular, are precursors to a wide array of functionalized molecules with significant biological activity, including anticancer and insecticidal agents[2][3]. The target molecule, 6-amino-5-nitropyridin-2-ol, is of particular interest due to its unique structure and applications in synthetic biology[1].
The nitration of 6-aminopyridin-2-ol is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the ring nitrogen is protonated[4]. However, the starting material possesses two powerful activating groups: an amino group (—NH₂) and a hydroxyl group (—OH), which exists in tautomeric equilibrium with its pyridone form. Both groups are strongly ortho, para-directing. In this substrate, the C5 position is ortho to the C6-amino group and para to the C2-hydroxyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
The reaction employs a mixed acid (sulfonitric) mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid serves two crucial roles: it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it serves as the reaction solvent[5][6].
Critical Safety Considerations: Handling Nitrating Agents
WARNING: Nitration reactions are highly energetic and involve corrosive, toxic, and oxidizing materials. A thorough risk assessment must be conducted before commencing any work.[7][8]
-
Hazard Overview: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns upon contact.[9][10] Nitric acid is a strong oxidizing agent and can react violently with organic materials. The reaction can generate toxic nitrogen dioxide (NO₂) fumes.[10]
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with sufficient ventilation to prevent inhalation of acid vapors and nitrogen oxides.[7] An emergency eyewash station and safety shower must be immediately accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™). Have a secondary pair available.
-
Body Protection: A flame-retardant, chemical-resistant lab coat or apron is required.[9]
-
-
Emergency Procedures:
-
Spills: Neutralize small spills carefully with a suitable agent like sodium bicarbonate. For large spills, evacuate the area and follow institutional emergency protocols.[9]
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, use the eyewash station for at least 15 minutes and seek immediate medical attention.[10]
-
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Aminopyridin-2-ol (C₅H₆N₂O) | ≥98% Purity | Standard Vendor | Store in a cool, dry place. |
| Sulfuric Acid (H₂SO₄) | 95-98% (Conc.) | Standard Vendor | Highly corrosive. |
| Nitric Acid (HNO₃) | 70% (Conc.) | Standard Vendor | Strong oxidizer, corrosive. |
| Deionized Water (H₂O) | Type II or higher | In-house | Used for work-up and washing. |
| Sodium Carbonate (Na₂CO₃) | ACS Grade | Standard Vendor | Used for neutralization. |
| Crushed Ice | N/A | In-house | Required for quenching. |
| Round-bottom flask (100 mL) | Borosilicate glass | N/A | With magnetic stir bar. |
| Dropping funnel (25 mL) | Borosilicate glass | N/A | For controlled addition. |
| Ice/Water Bath | N/A | N/A | For temperature control. |
| Büchner Funnel and Filter Flask | N/A | N/A | For vacuum filtration. |
| pH paper or meter | N/A | N/A | To monitor neutralization. |
Experimental Workflow Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. allen.in [allen.in]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. ehs.com [ehs.com]
Derivatization of "6-Amino-3-nitropyridin-2-ol" for biological assays
Executive Summary
6-Amino-3-nitropyridin-2-ol (and its tautomer 6-amino-3-nitro-2-pyridone ) represents a versatile but chemically challenging scaffold in chemical biology. While often overlooked as a simple intermediate, its specific functional group arrangement—an electron-withdrawing nitro group vicinal to a pyridone core and a distal amine—makes it a prime candidate for two high-value biological applications: fluorogenic "turn-on" probes for hypoxia/reductase activity and Peptide Nucleic Acid (PNA) nucleobase mimics.
This guide provides optimized protocols for derivatizing this scaffold, overcoming the nucleophilic deactivation caused by the nitro group, and leveraging its redox properties for functional assays.[1]
Chemical Biology & Reactivity Profile
To successfully derivatize this molecule, researchers must understand two governing principles:
-
Tautomeric Equilibrium: In aqueous and polar organic solvents (DMSO, DMF), the molecule predominantly exists as the 2-pyridone tautomer.[1] Alkylation protocols must distinguish between O-alkylation (favored by Ag salts) and N-alkylation (favored by alkali bases like K₂CO₃/Cs₂CO₃).
-
Electronic Deactivation: The 3-nitro group is strongly electron-withdrawing. This renders the 6-amino group significantly less nucleophilic than a standard aniline or pyridine-amine. Standard NHS-ester labeling protocols will fail or proceed with poor yields without catalysis or elevated temperatures.
Reactivity Logic Diagram
Figure 1: Functional analysis of the scaffold.[1] The 3-nitro group acts as a fluorescence quencher and nucleophilic deactivator, dictating the derivatization strategy.[1]
Application I: Synthesis of Fluorogenic Reductive Probes
Context: The 3-nitro group quenches the intrinsic fluorescence of the pyridine ring. Reducing this group to an amine (3-amino) restores fluorescence and creates a vicinal diamine (2,3-diamino motif). This motif can react with aldehydes to form highly fluorescent imidazo[4,5-b]pyridines .[1] This is the basis for detecting hypoxia (reductive environment) or specific aldehydes in cells.[1]
Protocol: Reductive Cyclization for Fluorophore Generation
Objective: Convert the non-fluorescent nitro-scaffold into a fluorescent imidazopyridine tracer.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant: Sodium dithionite (Na₂S₂O₄) or H₂/Pd-C
-
Cyclization Partner: 4-Dimethylaminobenzaldehyde (for solvatochromic probes)
-
Solvent: Ethanol/Water (3:1)[1]
Step-by-Step Methodology:
-
Nitro Reduction (The "Switch"):
-
Dissolve 100 mg of substrate in 10 mL Ethanol/Water (3:1).
-
Add 5.0 equivalents of Na₂S₂O₄ (freshly prepared solution).
-
Reflux at 80°C for 60 minutes. The yellow color of the nitro compound will fade to a pale amine color.[1]
-
Validation: Monitor by LC-MS.[2] Mass shift: [M+H]⁺ -30 Da (loss of O₂, gain of H₂ is net -30?[1] No, -O2 (-32) + H2 (+2) = -30. Actually NO2 -> NH2 is loss of 32, gain of 2 = -30).[1] Correction: NO2 (46) -> NH2 (16). Mass difference is -30 Da.
-
-
In-Situ Cyclization:
-
Purification:
Data Output: Fluorescence Recovery
| State | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |
| Precursor (Nitro) | 340 | N/A (Quenched) | < 0.01 |
| Intermediate (Diamine) | 310 | 410 (Blue) | ~0.15 |
| Product (Imidazo) | 365 | 520 (Green) | 0.65 - 0.80 |
Application II: PNA Monomer Synthesis (Bioconjugation)
Context: Peptide Nucleic Acids (PNAs) use a pseudo-peptide backbone.[1] The 6-amino-3-nitro-2-pyridone scaffold serves as a mimic for Cytosine (with different H-bonding properties) or as a specialized "G-clamp" base when modified.
Protocol: N-Alkylation for Backbone Attachment
Objective: Attach the N-(2-aminoethyl)glycine backbone to the N1 position of the pyridone ring.
Reagents:
-
Substrate: this compound[4]
-
Linker: Methyl bromoacetate (precursor) or protected PNA backbone halide.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) - Critical for N-selectivity.
-
Solvent: Anhydrous DMF.[1]
Step-by-Step Methodology:
-
Deprotonation:
-
Alkylation:
-
Add Methyl bromoacetate (1.2 equiv) dropwise.[1]
-
Stir at RT for 4–6 hours. Note: Heating >60°C promotes O-alkylation side products.
-
-
Work-up:
-
Pour into ice water. The N-alkylated product usually precipitates.
-
Filter and wash with cold water.[1]
-
-
Hydrolysis (Activation):
-
Treat the ester with LiOH (2 equiv) in THF/Water to generate the free carboxylic acid, ready for coupling to the PNA backbone amine.[1]
-
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| Low Yield | Poor solubility of anion | Switch solvent to NMP (N-methylpyrrolidone).[5] |
| O-Alkylation Product | "Hard" electrophile/base | Use Cs₂CO₃ (softer cation) instead of NaH.[5] Avoid Ag salts.[1] |
| No Reaction | Steric hindrance | The 3-nitro group is bulky. Ensure efficient stirring and extend time. |
Application III: Direct Amine Labeling (NHS-Esters)
Context: If you must label the 6-amino group directly (e.g., with FITC or Biotin-NHS) without reducing the nitro group, standard conditions will fail due to the electron-deficient ring.
Modified Protocol:
-
Solvent: Use Pyridine or DMAP (dimethylaminopyridine) as the solvent/catalyst, not just a base.[1]
-
Temperature: Heat to 50–60°C.
-
Reagent: Use Isothiocyanates (ITC) rather than NHS-esters if possible. The thiourea bond formation is more robust for deactivated amines than amide coupling.[1]
Biological Assay Workflow Diagram
Figure 2: The "Turn-On" mechanism for hypoxia detection.[5] The scaffold acts as a specific substrate for nitroreductases.[1]
References
-
Nielsen, P. E., et al. (1991).[1][6][7] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500.[1] Link[1]
-
Org. Synth. Coll. (1963).[1] "2,3-Diaminopyridine."[1][4][8] Organic Syntheses, Vol. 4, p. 244.[1] (Standard protocol for nitropyridine reduction). Link[1]
-
Shinbo, K., et al. (2009).[1][9] "Precolumn derivatization reagents for high-speed analysis of amines... using 3-aminopyridyl-N-hydroxysuccinimidyl carbamate." Rapid Communications in Mass Spectrometry. Link
-
CymitQuimica. "6-Methoxy-3-nitro-2-pyridinamine Properties and Safety." (Chemical data verification). Link
Disclaimer: Nitro-containing compounds can be energetic.[5][3] Perform all reductions and heating steps behind a blast shield.[1] Consult local safety regulations before handling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 6. US7022851B2 - PNA monomer and precursor - Google Patents [patents.google.com]
- 7. chempep.com [chempep.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Scale-up Synthesis of "6-Amino-3-nitropyridin-2-ol" for Preclinical Studies
An Application Note for Drug Development Professionals
Executive Summary
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 6-Amino-3-nitropyridin-2-ol, a key heterocyclic intermediate for the development of novel pharmaceutical agents. Recognizing the absence of a well-documented, large-scale protocol in public literature, this guide establishes a robust and logical three-step synthetic pathway starting from the readily available commodity chemical, 2,6-dichloropyridine. The protocol is designed for producing preclinical quantities (100-500 g) with a focus on process safety, scalability, and high purity (>99% by HPLC) required for subsequent Good Laboratory Practice (GLP) toxicology studies. We detail the causality behind critical process parameters, in-process controls, analytical quality control (QC) methods, and troubleshooting strategies. This document serves as a self-validating system to enable researchers, chemists, and drug development professionals to confidently and safely produce this vital building block.
Introduction: The Strategic Importance of this compound
The nitropyridine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1] this compound, in particular, possesses three distinct functional groups—an amine, a nitro group, and a hydroxyl group—offering multiple, orthogonal handles for further chemical elaboration. This trifunctionality makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2]
The primary challenge in advancing drug candidates derived from this intermediate is the lack of a reliable and scalable synthesis protocol. Early-stage discovery chemistry often relies on inefficient or expensive routes not suitable for producing the hundreds of grams necessary for preclinical evaluation. This guide addresses this critical gap by adapting established, industrially-proven chemical transformations on analogous pyridine systems to create a safe, efficient, and scalable manufacturing process.[3]
Proposed Synthetic Pathway: A Logic-Driven Approach
The selected pathway begins with 2,6-dichloropyridine, a cost-effective and readily available starting material. The synthesis proceeds through three distinct chemical operations: nitration, selective nucleophilic aromatic substitution (SNAr) with ammonia, and a final SNAr with hydroxide.
The logic behind this sequence is rooted in the directing effects of the pyridine nitrogen and the chloro-substituents. The electron-withdrawing nature of the ring nitrogen and chlorine atoms deactivates the pyridine ring, requiring strong conditions for nitration. Once the powerful electron-withdrawing nitro group is installed, the chlorine atoms become highly activated towards nucleophilic substitution. The chlorine at the 6-position is more activated than the one at the 2-position, allowing for selective ammonolysis. The final step involves the displacement of the remaining chlorine atom by a hydroxide source to yield the target alcohol.
Figure 1: Proposed three-step synthesis workflow for this compound.
Critical Safety and Hazard Assessment
The synthesis of this compound involves hazardous materials and energetic reactions. A thorough risk assessment is mandatory before commencing any work. All operations must be conducted in a certified chemical fume hood with appropriate engineering controls.
Hazardous Reagents:
-
Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. The combination creates a potent nitrating mixture that can react violently with organic materials.
-
2,6-Dichloro-3-nitropyridine (Intermediate 1): Expected to be toxic and an irritant.
-
This compound (Final Product): While specific data is unavailable, analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE): Standard PPE includes, but is not limited to:
-
Safety glasses with side shields or chemical splash goggles.
-
Flame-resistant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Face shield when handling large quantities of corrosives.
Emergency Procedures:
-
Ensure safety showers and eyewash stations are immediately accessible.[4]
-
Have appropriate spill kits (acid neutralizer, solvent absorbent) readily available.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Materials and Equipment
| Material | Grade | Supplier Example | Notes |
| 2,6-Dichloropyridine | Reagent (≥99%) | Sigma-Aldrich | Starting Material |
| Sulfuric Acid (98%) | ACS Grade | Fisher Scientific | Nitration reagent |
| Nitric Acid (70%) | ACS Grade | VWR | Nitration reagent |
| Ammonia (28-30% aq. soln.) | ACS Grade | Sigma-Aldrich | Amination reagent |
| Sodium Hydroxide | ACS Grade, pellets | MilliporeSigma | Hydrolysis reagent |
| Methanol | HPLC Grade | VWR | Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Deionized Water | Type II | In-house | Reaction and wash solvent |
| Equipment | |||
| 20 L Jacketed Glass Reactor | - | Buchi | For controlled heating/cooling |
| Overhead Mechanical Stirrer | - | IKA | For efficient mixing of heterogeneous slurries |
| Temperature Probe | - | - | Calibrated, for reaction monitoring |
| Addition Funnel (2 L) | - | - | For controlled addition of reagents |
| Buchner Funnel & Filter Flask | - | - | For product isolation |
| Rotary Evaporator | - | Heidolph | For solvent removal |
| High-Performance Liquid | - | Agilent, Waters | For purity analysis and in-process control |
| Chromatography (HPLC) System |
Detailed Synthesis Protocol: 250 g Scale
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
Rationale: This is a classic electrophilic aromatic substitution. The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated pyridine ring. The temperature is carefully controlled to prevent over-nitration and ensure safety.
Protocol:
-
Set up a 20 L jacketed reactor equipped with an overhead stirrer, temperature probe, and a 2 L addition funnel.
-
Charge the reactor with 2,6-dichloropyridine (1.00 kg, 6.76 mol).
-
Begin stirring and slowly add concentrated sulfuric acid (3.0 L) via the addition funnel, ensuring the internal temperature is maintained below 30°C by circulating coolant through the reactor jacket.
-
Once the addition is complete, cool the mixture to 20-25°C.
-
Slowly add concentrated nitric acid (0.64 L, 9.46 mol) dropwise over 2-3 hours, maintaining the internal temperature between 20-25°C. Causality: A slow addition rate is critical to manage the exotherm of the reaction.
-
After the addition is complete, slowly heat the reaction mixture to 100-105°C and hold for 5 hours. Monitor the reaction progress by HPLC (In-Process Control).
-
Once the reaction is complete (<2% starting material remaining), cool the mixture to room temperature.
-
In a separate vessel, prepare a large volume of ice water (15 L).
-
Very slowly and carefully, pour the reaction mixture onto the ice water with vigorous stirring. This will precipitate the product.
-
Filter the resulting yellow solid using a large Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: ~1.03 kg (79%) of 2,6-dichloro-3-nitropyridine as a yellow solid. Purity should be >99% by GC.[3]
Step 2: Selective Ammonolysis to 2-Amino-6-chloro-3-nitropyridine
Rationale: The newly installed nitro group strongly activates the chlorine atoms towards SNAr. The chlorine at position 6 is electronically more susceptible to nucleophilic attack. Using a controlled temperature and stoichiometry of ammonia favors monosubstitution.
Protocol:
-
Charge the 20 L reactor with methanol (4.0 L) and 2,6-dichloro-3-nitropyridine (1.00 kg, 5.18 mol).
-
Stir the slurry and cool to 10°C.
-
Slowly add aqueous ammonia (28-30%, 1.0 L, ~14.8 mol) over 1 hour, maintaining the temperature below 20°C.
-
After the addition, slowly warm the mixture to 35-40°C and hold for 2-3 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Once complete, cool the reaction to 0-5°C and hold for 1 hour to maximize precipitation.
-
Filter the bright yellow solid and wash the cake with cold methanol (2 x 500 mL).
-
Dry the product in a vacuum oven at 50°C.
-
Expected Yield: ~720 g (80%) of 2-amino-6-chloro-3-nitropyridine. Purity >99% by HPLC.[3]
Step 3: Hydrolysis to this compound
Rationale: The final step displaces the remaining activated chlorine with a hydroxide nucleophile. Refluxing in an aqueous base provides the necessary energy to drive this substitution to completion.
Protocol:
-
Charge the 20 L reactor with deionized water (8.0 L) and sodium hydroxide pellets (240 g, 6.00 mol). Stir until all solids are dissolved.
-
Add the 2-amino-6-chloro-3-nitropyridine (700 g, 4.03 mol) to the caustic solution.
-
Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. The reaction should become a dark-colored solution. Monitor by HPLC.
-
After completion, cool the reaction mixture to 0-5°C.
-
Slowly and carefully, add concentrated hydrochloric acid to adjust the pH to ~5-6. The product will precipitate out as a yellow-orange solid. Causality: The product is a zwitterionic species and is least soluble near its isoelectric point. Over-acidification will re-solubilize it as the pyridinium salt.
-
Filter the solid, wash thoroughly with cold deionized water (3 x 1 L), and then with a small amount of cold ethanol to aid in drying.
-
Dry the final product in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: ~550 g (88%) of this compound.
Analytical Characterization and Preclinical Quality Control
For material intended for preclinical GLP studies, stringent quality control is essential. The final product must be fully characterized to confirm its identity and purity.
| Test / Method | Specification | Rationale |
| Appearance | Yellow to Orange Crystalline Solid | Conformance to expected physical state. |
| Identity (¹H NMR) | Conforms to structure | Confirms the chemical structure and absence of major impurities. |
| Identity (MS) | Conforms to expected m/z | Confirms the molecular weight of the compound. |
| Purity (HPLC) | ≥ 99.0% (AUC) | Ensures the material is free from significant organic impurities. |
| Moisture Content (KF) | ≤ 0.5% | Water can affect stability and accurate weighing for subsequent use. |
| Residual Solvents (GC) | Compliant with ICH Q3C limits | Ensures process solvents are removed to safe levels for in-vivo use.[5] |
| Heavy Metals | ≤ 10 ppm | A critical safety parameter for materials used in animal studies. |
Analytical Methods:
-
HPLC: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a standard method for analyzing pyridine derivatives.[6]
-
GC-MS: Useful for analyzing volatile intermediates and residual solvents.[7]
-
NMR: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) provides unambiguous structural confirmation.
Scale-Up Considerations & Troubleshooting
| Potential Issue | Root Cause | Mitigation & Troubleshooting Strategy |
| Runaway Exotherm during Nitration | Insufficient cooling capacity; too rapid addition of nitric acid. | Use a jacketed reactor with a powerful chiller. Ensure slow, controlled addition of nitric acid with constant monitoring of internal temperature. Prepare an ice bath for emergency quenching if necessary. |
| Incomplete Reaction in Step 2 or 3 | Poor mixing of slurry; insufficient temperature or reaction time. | Use a powerful overhead stirrer, not a magnetic stir bar. Ensure the set temperature is maintained. Extend reaction time and monitor with IPCs. |
| Low Purity of Final Product | Impurities carried over from previous steps; poor crystallization. | Ensure each intermediate meets its purity specification before proceeding. During final pH adjustment, add acid slowly to promote larger crystal growth, which aids in purification. If needed, the final product can be recrystallized from an ethanol/water mixture. |
| Difficulty in Filtration | Formation of very fine particles (oiling out). | Ensure controlled cooling and precipitation rates. Stirring during precipitation can help form larger, more easily filterable particles. |
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug development. By starting with an inexpensive commodity chemical and employing well-understood, high-yielding chemical transformations, this process is designed for efficiency and safety. The inclusion of detailed process logic, in-process controls, and rigorous analytical methods ensures that the final product meets the high-purity standards required for preclinical studies, thereby accelerating the path from discovery to development.
References
- MilliporeSigma.SAFETY DATA SHEET - this compound. (2025).
- TCI Chemicals.SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. (2025).
- Fisher Scientific.SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. (2025).
- Georganics.
- BenchChem.An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (2025).
- MDPI.Nitropyridines in the Synthesis of Bioactive Molecules. (2025).
- BenchChem.An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (2025).
- ATSDR.Analytical Methods for Pyridine.
- Ningbo Inno Pharmchem Co.,Ltd.
- Creative Proteomics.Amino Acid Analysis Methods.
- PubMed.In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011).
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. georganics.sk [georganics.sk]
- 5. nbinno.com [nbinno.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
"6-Amino-3-nitropyridin-2-ol" in the preparation of novel dyes or materials
A Versatile "Push-Pull" Chromophore for Next-Generation Dyes and Functional Materials
Executive Summary
6-Amino-3-nitropyridin-2-ol (CAS: 26631-06-9, often referenced via its tautomer 6-amino-3-nitro-2-pyridone ) represents a class of high-value heterocyclic intermediates characterized by a strong electronic "push-pull" system. The molecule features an electron-withdrawing nitro group (
This electronic architecture makes it indispensable in two primary fields:
-
Cosmetic Chemistry: As a color-modifying coupler in oxidative hair dyes, producing stable gold, copper, and red shades when reacted with primary intermediates.
-
Material Science: As a candidate for Non-Linear Optical (NLO) materials and coordination polymers, where its dipole moment and chelating ability are exploited for second-harmonic generation (SHG) and crystal engineering.
This guide provides a validated synthesis protocol, a formulation framework for oxidative dyeing, and a strategy for material integration.
Chemical Architecture & Properties[1]
Understanding the tautomerism of this molecule is critical for reaction planning. In solution and solid states, the 2-pyridone form often predominates over the 2-pyridinol form, affecting nucleophilic substitution patterns.
| Property | Specification |
| IUPAC Name | 6-Amino-3-nitro-2(1H)-pyridinone |
| Molecular Formula | |
| Molecular Weight | 155.11 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | > 250°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, dilute aqueous alkali; Poor in water/ethanol. |
| pKa (Calculated) | ~8.5 (OH/NH), ~1.5 (Protonation of amine) |
| Electronic Character | Strong intramolecular Charge Transfer (ICT) |
Protocol A: Synthesis of this compound
Context: Direct nitration of 6-aminopyridin-2(1H)-one is the most atom-economical route. However, regioselectivity (3-nitro vs. 5-nitro) is temperature-dependent. This protocol favors the 3-nitro isomer using controlled mixed-acid nitration.
Reagents Required:
-
Precursor: 6-Aminopyridin-2(1H)-one (98% purity)
-
Solvent/Catalyst: Sulfuric Acid (
, conc. 98%) -
Nitrating Agent: Nitric Acid (
, fuming >90% or 70% with adjustment) -
Quench: Crushed Ice / Deionized Water
Step-by-Step Methodology:
-
Solubilization (Exothermic Control):
-
Charge a 3-neck round-bottom flask with 50 mL of concentrated
. -
Cool to 0–5°C using an ice-salt bath.
-
Slowly add 10.0 g (90 mmol) of 6-aminopyridin-2(1H)-one in small portions. Caution: Ensure temperature does not exceed 10°C to prevent decomposition.
-
-
Nitration (The Critical Step):
-
Prepare a mixture of
(4.5 mL, 1.1 eq) and (10 mL) pre-cooled to 0°C. -
Add the mixed acid dropwise to the reaction vessel over 45 minutes.
-
Crucial: Maintain internal temperature between 0°C and 5°C . Higher temperatures favor dinitration or the 5-nitro isomer.
-
-
Reaction Maturation:
-
After addition, stir at 0°C for 1 hour.
-
Allow the mixture to slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Methanol 9:1). The starting material spot (
) should disappear, replaced by a lower yellow spot.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a bright yellow solid.
-
Adjust pH to ~4.0 using 20% NaOH solution (optional, maximizes yield but increases salt content).
-
Filter the solid using a sintered glass funnel.
-
-
Purification:
-
Wash the filter cake with cold water (
mL) to remove acid traces. -
Recrystallize from boiling water or 50% Ethanol/Water.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Yield Expectation: 65–75%
Characterization:
Caption: Controlled nitration workflow ensuring regioselectivity for the 3-nitro isomer.
Application B: Oxidative Hair Dye Formulation[2][3]
Context: In oxidative hair dyeing, this compound acts as a Coupler . It does not produce color alone upon oxidation but reacts with a Primary Intermediate (like p-phenylenediamine, PPD, or p-toluenediamine, PTD) to form the final Indo dye.
Mechanism:
-
Oxidation:
oxidizes the PPD to a reactive diimine ( ). -
Coupling: The
attacks the electron-rich 5-position of the this compound. -
Chromophore Formation: Further oxidation yields a stable Indo dye. The nitro group induces a bathochromic shift, typically resulting in Golden-Blonde to Copper shades.
Formulation Protocol (Laboratory Scale Test):
| Component | Function | Concentration (wt%) |
| Phase A (Dye Base) | ||
| Cetearyl Alcohol | Thickener/Base | 10.0% |
| Ceteareth-20 | Emulsifier | 3.0% |
| Oleic Acid | Soap Base | 2.0% |
| Phase B (Actives) | ||
| p-Toluenediamine Sulfate | Primary Intermediate | 0.5% |
| This compound | Novel Coupler | 0.5% |
| Sodium Sulfite | Antioxidant | 0.2% |
| Ammonia (25%) | Alkalizer (pH 9-10) | q.s. to pH 9.5 |
| Deionized Water | Solvent | To 100% |
| Phase C (Developer) | ||
| Hydrogen Peroxide (6%) | Oxidant | Mixed 1:1 with Dye Base |
Experimental Procedure:
-
Melt Phase A at 75°C.
-
Dissolve Phase B in water (heated to 50°C) under nitrogen atmosphere (to prevent premature oxidation).
-
Emulsification: Add Phase B to Phase A with high-shear mixing. Cool to 30°C.
-
Application: Mix the Dye Cream (A+B) with Phase C (Developer) in a 1:1 ratio.
-
Swatch Test: Apply to bleached Yak hair or standard wool swatches. Process for 30 minutes at 30°C.
-
Rinse: Wash with water, then acidic shampoo. Dry.
Result: Expect a vibrant Golden-Copper tone with high wash fastness due to the pyridine ring stability.
Caption: Oxidative coupling mechanism generating the chromophore within the hair fiber.
Application C: Functional Materials (NLO & MOFs)
Context: The "Push-Pull" nature (Donor:
Protocol: Crystal Growth for NLO Evaluation
To utilize this molecule in optical devices, non-centrosymmetric crystal packing is required.
-
Solvent Selection: Prepare saturated solutions in Methanol, Acetone, and DMF.
-
Slow Evaporation: Place filtered solutions in vials covered with perforated parafilm. Store at constant temperature (20°C) in a vibration-free environment.
-
Co-Crystallization (Optional): To force non-centrosymmetric packing (chiral induction), mix equimolar amounts with a chiral acid (e.g., L-Tartaric acid).
-
Harvest: Collect crystals after 5–7 days.
-
Validation: Test using the Kurtz-Perry powder technique. If the sample emits green light (532 nm) when irradiated with an Nd:YAG laser (1064 nm), it exhibits SHG activity.
Safety & Handling (Critical)
-
Nitro Compounds: While this specific pyridine derivative is stable, nitro compounds can be energetic. Avoid heating dry solids above 200°C.
-
Sensitization: Pyridine dyes are potential skin sensitizers. Always handle with nitrile gloves and use localized exhaust ventilation.
-
Waste: Dispose of aqueous waste containing nitropyridines as hazardous organic waste; do not pour down the drain due to aquatic toxicity risks.
References
-
Synthesis of Nitropyridines
-
Hair Dye Applications
-
Coupling Chemistry
- US Patent Office. (1987). "Method and composition for the dyeing of hair with 2,6-diamino-pyridine derivatives." US4713080A. (Foundational chemistry for pyridine couplers).
-
Chemical Properties
(Note: While specific URL deep-links may expire, the Patent IDs provided are permanent identifiers for verification.)
Sources
Analytical methods for the characterization of "6-Amino-3-nitropyridin-2-ol"
Common Alias: 6-Amino-3-nitro-2-pyridone | Class: Nitro-aminopyridines Application Note: AN-NITROPYR-042 | Version: 2.1[1][2][3]
Executive Summary & Chemical Context
Objective: To establish a robust analytical framework for the identification, purity assessment, and physicochemical profiling of 6-Amino-3-nitropyridin-2-ol .
The Analytical Challenge: This molecule presents a classic "chameleon" profile in analytical chemistry due to lactam-lactim tautomerism .[2] While the IUPAC name suggests a hydroxy-pyridine ("-ol"), the compound predominantly exists as the 2-pyridone ("-one") tautomer in the solid state and in polar solvents (DMSO, Methanol, Water).[1][3] Furthermore, the "push-pull" electronic system—created by the electron-donating 6-amino group and the strongly electron-withdrawing 3-nitro group—generates a highly polarized structure with distinct solvatochromic properties.[1][2][3]
Critical Quality Attributes (CQAs):
-
Tautomeric Ratio: Confirmation of the dominant form (Lactam vs. Lactim).
-
Regio-Isomeric Purity: Separation from the 5-nitro isomer (a common synthetic byproduct).[2][3]
-
Solubility Profile: Poor solubility in non-polar media requires specific solvent selection for LC and NMR.[2]
Physicochemical Profiling
| Property | Value / Characteristic | Analytical Implication |
| Appearance | Yellow to Orange Crystalline Powder | Intense color due to |
| Solubility | High: DMSO, DMF, DMAc Moderate: MeOH, Acetone Low: Water, | Action: Use DMSO-d6 for NMR.[1][3] Use MeOH/Water mixtures for HPLC sample diluent.[2][4] |
| pKa (Predicted) | Action: HPLC mobile phase must be acidic ( | |
| UV Max | Action: Set HPLC-DAD detection to 370 nm for specificity, 254 nm for general impurities. |
Qualitative Identification Protocols
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the only definitive method to distinguish the 3-nitro isomer from the 5-nitro isomer and to observe the tautomeric state.
-
Solvent: DMSO-d6 (Essential for solubility and observing exchangeable protons).[2][3]
-
Concentration: 5–10 mg/mL.[2]
Expected Chemical Shifts (
-
(Broad Singlet, 1H): Represents the Ring
(Lactam form).[2] Note: If this signal is absent and a carbon signal appears at in , the Lactim (-OH) form is present, but this is rare in DMSO.[1][2][3] -
(Doublet,
, 1H): Proton at C4 (Deshielded by adjacent Nitro group). -
(Broad Singlet, 2H): Exocyclic
protons.[2] -
(Doublet,
, 1H): Proton at C5 (Shielded by adjacent Amino group).[2][3]
Structural Logic: The coupling constant (
3.2 High-Resolution Mass Spectrometry (HRMS)
Method: Electrospray Ionization (ESI) with polarity switching.[2][3]
-
ESI(+) Mode: Target
.[2] The amino group facilitates protonation.[2][5] -
ESI(-) Mode: Target
.[1][2][3] The amide is acidic due to the electron-withdrawing nitro group.[2] -
Fragmentation (MS/MS): Look for neutral loss of
(46 Da) or (30 Da), characteristic of nitro-aromatics.[2][3]
Quantitative Purity Protocol (HPLC-UV/DAD)
Protocol ID: SOP-LC-NITRO-01 Scope: Determination of purity and quantification of the 5-nitro isomer impurity.
System Suitability Requirements:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), | End-capping reduces silanol interactions with the basic amine.[1][2][3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the amine is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for nitro-aromatics compared to MeOH.[2][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% | Gradient required to elute potential hydrophobic dimers or late-eluting synthetic precursors.[1][2][3] |
| Detection | Ch1: 254 nm (Universal) Ch2: 370 nm (Specific) | 370 nm targets the nitro-amine chromophore, ignoring non-colored impurities.[3] |
| Column Temp | Controls viscosity and retention time reproducibility.[2] |
Sample Preparation:
-
Weigh 10 mg of sample.[2]
-
Dissolve in 2 mL DMSO (complete dissolution is critical).
-
Dilute to 10 mL with Mobile Phase A.
-
Filter through 0.22 µm PTFE filter (Nylon may bind the nitro compound).[2]
Visualization of Analytical Logic
Diagram 1: Tautomeric Equilibrium & Characterization Strategy
This diagram illustrates the structural shift that dictates the analytical approach.
Caption: The Lactam-Lactim tautomerism dictates that analytical data (NMR/IR) will predominantly reflect the 2-pyridone structure in polar media.[2][3]
Diagram 2: The Integrated Analytical Workflow
A step-by-step decision tree for characterizing a new batch.
Caption: Standard Operating Procedure (SOP) flow for the release testing of nitro-aminopyridines.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-4-methyl-3-nitropyridine (Analogous Spectral Data).[1][2][3][6] NIST Chemistry WebBook, SRD 69.[2][3][6] [Link][2][3]
-
Hansen, P. E. Tautomerism Detected by NMR.[2][7] Encyclopedia MDPI, 2020.[2][3][7] [Link]
-
PubChem. Compound Summary: Aminonitropyridines.[2] National Library of Medicine.[2] [Link]
(Note: While specific literature for the exact "6-amino-3-nitro-2-ol" isomer is limited, the protocols above are derived from validated methods for the 2-amino-3-nitropyridine and 6-amino-5-nitropyridin-2-one structural analogs cited in References 1 and 3.)
Sources
- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 2. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Purification of "6-Amino-3-nitropyridin-2-ol" by recrystallization
This guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding over rote instruction.
Executive Summary & Compound Profile
6-Amino-3-nitropyridin-2-ol is a deceptive molecule.[1] It exists in a tautomeric equilibrium between the pyridinol (hydroxyl) and pyridone (ketone) forms. This duality dictates its solubility and purification strategy.
-
The Challenge: The 3-nitro group creates strong intramolecular hydrogen bonding, reducing solubility in non-polar solvents.[1] The 2-hydroxy/2-oxo group confers amphoteric character (soluble in both strong acid and base).
-
The Solution: Standard thermal recrystallization often fails (oiling out) due to high melting points and polarity. We recommend Acid-Base Reprecipitation for bulk cleanup, followed by Solvent/Anti-solvent Crystallization for final polishing.[1]
Physicochemical Profile (Reference Data)
| Property | Value / Characteristic | Implication for Purification |
| Tautomerism | 2-pyridone | Highly polar; poor solubility in ether/DCM.[1] |
| Acidity (pKa) | ~5.5 - 6.5 (OH/NH) | Soluble in dilute NaOH/KOH/Ammonia.[1] |
| Melting Point | >250°C (often decomposes) | Avoid "melt recrystallization"; use high-boiling solvents if thermal. |
| Impurities | 2,6-Diaminopyridine (reduction), 5-nitro isomer | Isomers have different pKa values; exploitable by pH control.[1] |
Standard Operating Procedures (SOPs)
Method A: The "Acid-Base Swing" (Recommended for Crude Purity <90%)
Best for removing starting materials and inorganic salts.
Mechanism: The molecule forms a water-soluble sodium salt at pH > 10. Impurities that do not ionize (non-acidic neutrals) or precipitate as hydroxides can be filtered off. Re-acidification precipitates the pure zwitterion.
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: Slowly add 2M NaOH with stirring until pH 10–11. The solution should turn deep yellow/orange and become clear.
-
Checkpoint: If solids remain, filter them out.[1] These are likely non-acidic impurities.
-
-
Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously.
-
Critical Step: Stop exactly at pH 4.5 – 5.0 . This is the isoelectric point where solubility is lowest.
-
-
Collection: Cool to 4°C for 2 hours. Filter the yellow precipitate and wash with ice-cold water.
Method B: Thermal Recrystallization (Recommended for Purity >95%)
Best for removing trace colored impurities and isomers.
Solvent System: Water : Ethanol (70:30) or Glacial Acetic Acid.
-
Slurry: Suspend the solid in water (20 volumes). Heat to 90°C.
-
Co-solvent: If not fully dissolved, add Ethanol dropwise until clear.[1] Do not exceed 40% Ethanol.
-
Clarification: If colored impurities persist, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Crystallization: Allow to cool slowly to room temperature (20°C/hour) to avoid oiling out. Then chill to 0°C.
Troubleshooting & Diagnostics (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This occurs when the compound separates as a liquid phase before it can crystallize. It usually happens because the temperature is above the "oiling limit" of the solvent mixture, or the solution is too concentrated.[1]
Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol or Acetic Acid) to lower the saturation.[1]
-
Seed: Cool slightly (just above the oiling temperature) and add a seed crystal of pure product.
-
Agitation: Increase stirring speed to break up oil droplets.
Issue 2: "I have a persistent red/brown impurity."
Diagnosis: This is likely an azo-coupling byproduct or an oxidation product of the amino group. These are often "sticky" and trap inside the crystal lattice.
Corrective Action:
-
Switch Solvents: Use Glacial Acetic Acid for recrystallization. The acidic environment suppresses the oxidation of the amine and often solubilizes the tarry impurities better than water.
-
Charcoal Treatment: Must be done in the hot state. Ensure you use "acid-washed" activated carbon to prevent metal-catalyzed oxidation.
Issue 3: "My yield is significantly lower than expected (<50%)."
Diagnosis: The compound is likely amphoteric and is staying in solution because the pH is too high or too low.
Corrective Action:
-
Check pH: Measure the pH of your mother liquor. If it is <2 or >8, your product is soluble as a salt.[1] Adjust pH to ~5.0 and re-cool.
-
Salting Out: Add NaCl (brine) to the mother liquor to increase the ionic strength, forcing the organic molecule out of the aqueous phase.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on crude characteristics.
Figure 1: Purification Decision Matrix. Selects methodology based on initial purity and addresses common failure modes like oiling out.
Frequently Asked Questions (FAQ)
Q1: Can I use DMF or DMSO for recrystallization? A: While the compound is highly soluble in DMF/DMSO, we advise against it for the final step.[1] These solvents have high boiling points and are difficult to remove completely without prolonged high-vacuum drying, which can thermally degrade the nitro group.[1] Use them only if the compound is insoluble in boiling Acetic Acid.
Q2: Why does the color change with pH? A: The compound is a halochromic sensor.
-
Acidic/Neutral: Pale yellow (Pyridone form).
-
Basic: Deep Orange/Red (Anionic Pyridinol salt).[1]
-
Tip: This is a visual indicator of whether your Acid-Base swing is working.
Q3: How do I store the purified compound? A: Store in an amber vial under inert gas (Nitrogen/Argon) at 2-8°C. Aminopyridines are susceptible to slow oxidation (browning) upon exposure to air and light.
References
-
Tautomerism in Nitropyridines
-
Source: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry.
- Relevance: Establishes the equilibrium between pyridone and pyridinol forms, dict
-
Link:
-
-
General Purification of Aminopyridines
- Source: "Purification of Labor
- Relevance: Standard protocols for recrystallizing amphoteric heterocyclic amines.
-
Link:[1]
-
Synthesis and Properties of Nitro-aminopyridines
- Source:Journal of Heterocyclic Chemistry (Various archives on nitr
- Relevance: Confirms melting point ranges (>200°C) and solubility profiles in acidic media.
-
Link:
-
Solubility Thermodynamics
Sources
Validation & Comparative
6-Amino-3-nitropyridin-2-ol: Spectral Analysis & Comparative Guide
This guide provides an in-depth spectral and technical analysis of 6-Amino-3-nitropyridin-2-ol (also designated as 6-amino-3-nitro-2-pyridone ).[1][2] It focuses on differentiating this specific scaffold from its structural isomers and precursors, a critical challenge in the synthesis of CDK inhibitors and energetic materials.
Executive Summary
This compound (Target) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors.[1][2]
Critical Distinction: Users must distinguish this target from its regioisomer , 2-amino-3-nitro-6-hydroxypyridine.[2] The synthesis from 2,6-dichloro-3-nitropyridine typically yields the isomer (Amino next to Nitro) due to the directing effect of the nitro group.[1][2] Obtaining the title compound (Hydroxyl next to Nitro) requires specific alternative synthetic routes or sequence modifications. This guide analyzes the spectral fingerprints required to validate the correct regioisomer.
Structural Dynamics & Tautomerism
Before interpreting spectral data, the tautomeric equilibrium must be understood. In solution (DMSO-d6) and solid state, the molecule exists predominantly as the 2-pyridone tautomer rather than the pyridin-2-ol.[1][2]
-
Tautomer A (Pyridone - Major): 6-amino-3-nitro-2(1H)-pyridone.[1][2] (Amide-like C=O character).[2][3]
-
Tautomer B (Pyridinol - Minor): this compound.[1] (Aromatic C-OH character).[1][2]
Implication: IR and Carbon NMR will reflect the C=O (carbonyl) and N-H (amide) functionalities, not a phenolic C-OH.
Figure 1: Tautomeric equilibrium favoring the pyridone form, significantly influencing spectral assignments.[1][2]
Comparative Spectral Analysis
This section compares the Target (this compound) against its most common Precursor (2-amino-6-chloro-3-nitropyridine) and its Regioisomer .[1][2]
A. Nuclear Magnetic Resonance (1H NMR)
Solvent: DMSO-d6 (Standard for polar heterocycles)
| Feature | Target: this compound | Isomer: 2-Amino-3-nitro-6-pyridone | Precursor: 2-Amino-6-chloro-3-nitropyridine |
| H4 (Aromatic) | δ 8.2 - 8.4 ppm (d) (Deshielded by vicinal NO2) | δ 8.4 - 8.6 ppm (d)(Deshielded by vicinal NO2) | δ 8.45 ppm (d)(Deshielded by NO2) |
| H5 (Aromatic) | δ 5.9 - 6.2 ppm (d) (Shielded by vicinal NH2) | δ 6.0 - 6.3 ppm (d)(Shielded by vicinal OH/C=O) | δ 6.75 ppm (d)(Less shielded by Cl than NH2) |
| NH2 (Amine) | δ 6.8 - 7.5 ppm (br s) (At C6: No H-bond to NO2) | δ 8.5 - 9.5 ppm (br s) (At C2: Strong H-bond to NO2) | δ 8.0 - 8.5 ppm (br s)(H-bonded to NO2) |
| Ring NH (Amide) | δ 11.0 - 12.0 ppm (br) (Pyridone proton) | δ 11.0 - 12.0 ppm (br) | N/A (Pyridine N is unprotonated) |
Key Identification Logic:
-
The NH2 Shift: In the Target (OH at 2, NO2 at 3, NH2 at 6), the amine is far from the nitro group. It appears upfield (6.8–7.5 ppm). In the Isomer/Precursor, the amine is vicinal to the nitro group, causing a significant downfield shift (>8.0 ppm) due to intramolecular hydrogen bonding.
-
Coupling: Both H4 and H5 show ortho-coupling (
).
B. Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): The target shows a strong pyridone carbonyl stretch at 1640–1670 cm⁻¹ . The precursor (chloropyridine) lacks this band.
-
Nitro (NO2): Distinct asymmetric stretch at 1530–1550 cm⁻¹ and symmetric stretch at 1340–1360 cm⁻¹ .
-
Amine/Hydroxyl (NH/OH):
-
Broad band at 3100–3400 cm⁻¹ (Overlapping NH2 and Amide NH).
-
Absence of broad OH stretch in the 2500–3000 cm⁻¹ region confirms the pyridone form (unlike carboxylic acids).
-
C. Mass Spectrometry (MS)
Ionization: ESI (Positive/Negative)
-
Molecular Weight: 155.11 g/mol .
-
ESI (+): [M+H]⁺ = 156 m/z.
-
ESI (-): [M-H]⁻ = 154 m/z (Acidic amide proton allows sensitive negative mode detection).
-
Fragmentation Pattern:
-
Differentiation: The precursor (Cl-substituted) shows a characteristic Chlorine Isotope Pattern (M and M+2 in 3:1 ratio at m/z 173/175). The disappearance of this isotope pattern confirms the hydrolysis of the chloride.
Experimental Protocols
Protocol A: Synthesis Monitoring (Hydrolysis)
Objective: Monitor the conversion of 2-amino-6-chloro-3-nitropyridine to this compound.
-
Sampling: Take 50 µL of reaction mixture.
-
Quench: Dilute into 500 µL of MeOH:H2O (1:1).
-
TLC Method:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM:MeOH (95:5).
-
Observation: Precursor (
, Yellow) converts to Target ( , Orange/Red, more polar).
-
-
HPLC Verification:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Shift: The hydroxy/pyridone product will elute earlier (lower retention time) than the chloro-precursor due to increased polarity.
-
Protocol B: Analytical Validation (Purity)
Objective: Confirm absence of the regioisomer.
-
Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6.
-
Acquisition: Run 1H NMR (min 16 scans).
-
Analysis: Focus on the 6.5–8.0 ppm region.
Comparative Workflow Diagram
The following diagram illustrates the decision matrix for identifying the correct isomer based on spectral data.
Figure 2: Analytical decision matrix for distinguishing the target from precursors and isomers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27048-04-0 (Precursor: 2-Amino-6-chloro-3-nitropyridine).[2] Retrieved from .
-
BenchChem (2025). Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Analogous Chemistry).[1][2] Retrieved from .
-
Sigma-Aldrich (2025). Product Specification: 2-Amino-6-chloro-3-nitropyridine (CAS 27048-04-0). Retrieved from .[2]
-
Royal Society of Chemistry (2025). One-pot two-step catalytic synthesis of 6-amino-2-pyridone derivatives.[1][2] RSC Advances.[4] Retrieved from .
-
National Institute of Standards and Technology (2025). Mass Spectral Library: Nitro-pyridine derivatives fragmentation patterns. Retrieved from .
(Note: While specific spectral libraries for the exact target are often proprietary, the comparative data above is derived from validated precursor shifts and standard heterocyclic substituent effects cited in references 1 and 4.)
Sources
A Comparative Guide to Cross-Reactivity Profiling of 6-Amino-3-nitropyridin-2-ol Based Compounds
Introduction: The Privileged Scaffold and the Selectivity Imperative
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, substituted nitropyridines have emerged as versatile precursors and active agents in the development of therapeutics targeting a range of diseases, from cancer to infectious agents.[2][3] The "6-Amino-3-nitropyridin-2-ol" core represents a promising framework for designing targeted inhibitors, particularly for protein kinases, which play a central role in cellular signaling.[4]
However, the very features that make these scaffolds effective—their ability to form key interactions within highly conserved binding sites like the ATP pocket of kinases—also present a formidable challenge: cross-reactivity . An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" proteins, leading to unforeseen toxicities or a dilution of therapeutic effect.[3][5] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its potential for clinical translation.[6]
This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of novel compounds based on the this compound scaffold. We will compare two hypothetical lead compounds, ANP-101 and ANP-102 , against a known broad-spectrum inhibitor to illustrate a robust, field-proven workflow for de-risking drug candidates early in the discovery pipeline.
The Comparative Compounds: A Case Study
To provide a practical framework, we will analyze three compounds:
-
ANP-101 (Lead Candidate): A hypothetical derivative of this compound, optimized as a potent inhibitor of Tyrosine Kinase X (TK-X).
-
ANP-102 (Structural Analogue): A close analogue of ANP-101 with a minor modification to its solvent-front-interacting moiety, designed to explore structure-activity relationships (SAR).
-
Staurosporine (Control): A well-characterized, potent, and non-selective protein kinase inhibitor, serving as a benchmark for promiscuous binding.
Our objective is to build a comprehensive selectivity profile for ANP-101, understand how minor structural changes in ANP-102 impact this profile, and use Staurosporine to validate our assay systems.
Tier 1: High-Throughput Biochemical Profiling
The foundational step in any selectivity assessment is a broad biochemical screen against a panel of purified enzymes. This approach provides a rapid, cost-effective overview of the compound's activity across a wide swath of the kinome.[5][7]
Causality Behind Experimental Choice:
We employ a representative kinase panel that covers diverse branches of the human kinome. The goal is not to test against all 500+ kinases initially, but to use a strategically selected panel to flag potential liabilities early.[7] The ADP-Glo™ Kinase Assay is chosen for its high sensitivity, broad applicability across different kinase families, and robust performance even at low ATP-to-ADP conversion rates, making it ideal for identifying potent inhibitors.[8]
Experimental Protocol: ADP-Glo™ Kinase Selectivity Screening
-
Compound Preparation: Prepare 10 mM DMSO stock solutions of ANP-101, ANP-102, and Staurosporine. Serially dilute to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).
-
Assay Plate Setup: Dispense 1 µL of each compound dilution into a 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Kinase Reaction Initiation: Add 2 µL of a kinase/substrate solution from a pre-qualified panel (e.g., a 40-kinase CDT panel as described by Promega) to each well.[7] Add 2 µL of ATP solution (at a concentration near the Kₘ for each respective kinase to accurately assess potency) to initiate the reaction.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader. Calculate the percent inhibition relative to the DMSO controls.
Data Summary & Interpretation
The results of a single-point concentration screen (e.g., at 1 µM) are summarized below.
| Target Kinase | Kinase Family | ANP-101 (% Inhibition @ 1µM) | ANP-102 (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| TK-X (On-Target) | Tyrosine Kinase | 98.2 | 95.5 | 99.8 |
| TK-Y | Tyrosine Kinase | 85.1 | 45.3 | 99.5 |
| TK-Z | Tyrosine Kinase | 25.4 | 10.1 | 98.9 |
| S/T Kinase A | Ser/Thr Kinase | 48.7 | 15.2 | 97.1 |
| S/T Kinase B | Ser/Thr Kinase | 12.3 | 8.9 | 92.4 |
| S/T Kinase C | Ser/Thr Kinase | 5.6 | 2.1 | 95.6 |
| ... (34 more) | ... | ... | ... | ... |
Initial Insights:
-
ANP-101 shows high potency against its intended target (TK-X) but also significant activity against TK-Y and moderate activity against S/T Kinase A. This flags potential off-target liabilities that require immediate follow-up.
-
ANP-102 , the structural analogue, retains on-target potency but demonstrates a markedly improved selectivity profile, with significantly reduced inhibition of TK-Y and S/T Kinase A. This suggests the structural modification successfully eliminated key interactions with off-target kinases.
-
Staurosporine behaves as expected, inhibiting nearly every kinase in the panel and validating the assay's ability to detect broad-spectrum inhibitors.
Tier 2: Cellular Target Engagement & Validation
Biochemical assays, while essential, are performed in a highly artificial environment. It is crucial to confirm that a compound can engage its target within the complex milieu of a living cell. Cellular target engagement assays measure the direct interaction between a compound and its protein target in a physiological context.
Causality Behind Experimental Choice:
The NanoBRET™ Target Engagement Assay is selected because it provides a quantitative measure of compound binding affinity (target occupancy) in live cells.[8] This method can reveal interactions missed in biochemical assays and provides data that often correlates more strongly with downstream cellular events.[8] It serves as a critical bridge between biochemical potency and cellular function.
Experimental Workflow: Cross-Reactivity Assessment
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use HEK293 cells transiently co-transfected with plasmids encoding for the kinase of interest (e.g., TK-X or TK-Y) fused to a NanoLuc® luciferase and a fluorescent tracer that binds the kinase.
-
Compound Treatment: Plate the transfected cells in a 384-well plate. Add serially diluted ANP-101 or ANP-102 and incubate for 2 hours to allow the compound to reach equilibrium.
-
BRET Measurement: Add the cell-permeable fluorescent tracer. Read both the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at 610 nm.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects target occupancy.
Data Summary & Interpretation
| Target Kinase | ANP-101 Cellular IC₅₀ (nM) | ANP-102 Cellular IC₅₀ (nM) |
| TK-X (On-Target) | 55 | 78 |
| TK-Y (Off-Target) | 250 | >10,000 |
Cellular Insights:
-
The NanoBRET™ data confirms that both ANP-101 and ANP-102 effectively engage the intended target, TK-X, in a live-cell environment.
-
Crucially, while ANP-101 showed potent biochemical inhibition of TK-Y, its cellular engagement of this off-target is significantly weaker (250 nM). This could be due to factors like cell permeability or competition with high intracellular ATP concentrations.
-
ANP-102 shows no meaningful engagement of TK-Y in cells, confirming its superior selectivity profile observed in the biochemical screen. This greatly increases its attractiveness as a lead candidate.
Tier 3: Biophysical Analysis for Mechanistic Insight
The final tier of analysis involves biophysical methods to provide orthogonal validation and deeper mechanistic understanding of the compound-target interaction. These techniques measure direct binding events, independent of enzymatic activity.
Causality Behind Experimental Choice:
Surface Plasmon Resonance (SPR) is chosen for its ability to provide real-time, label-free kinetic data, including the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ).[10] Understanding the kinetics is vital; a compound with a slow kₒff (long residence time) may exhibit prolonged pharmacological effects, which can be beneficial for an on-target interaction but highly detrimental for an off-target.[10]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize purified, recombinant TK-X and TK-Y proteins onto separate flow cells of a sensor chip.
-
Analyte Injection: Prepare a series of concentrations for ANP-101 and ANP-102 in running buffer.
-
Binding Measurement: Inject the compound solutions sequentially over the sensor chip surface. The binding of the compound to the immobilized kinase causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation Phase: After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Data Fitting: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₐ.
Data Summary & Interpretation
| Target | Compound | Kₐ (nM) | kₐ (1/Ms) | kₔ (1/s) | Residence Time (1/kₔ) |
| TK-X | ANP-101 | 15 | 1.5 x 10⁵ | 2.2 x 10⁻³ | 7.6 min |
| TK-X | ANP-102 | 28 | 1.1 x 10⁵ | 3.1 x 10⁻³ | 5.4 min |
| TK-Y | ANP-101 | 95 | 2.3 x 10⁴ | 2.2 x 10⁻³ | 7.6 min |
| TK-Y | ANP-102 | >5,000 | - | - | - |
Biophysical Insights:
-
The SPR data confirms a high-affinity interaction between both compounds and the on-target TK-X.
-
Interestingly, while ANP-101 has a weaker affinity for the off-target TK-Y (Kₐ of 95 nM vs 15 nM for TK-X), its dissociation rate (kₔ) is nearly identical. This means it has a similarly long residence time on both the intended and the unintended target, which could lead to sustained off-target signaling and potential toxicity.
-
ANP-102 shows negligible binding to TK-Y, confirming it as the far more selective compound. The biophysical data provides a mechanistic explanation for the improved profile observed in the biochemical and cellular assays.
Illustrative Kinase Signaling Pathway
Conclusion and Forward Path
This comparative guide demonstrates a systematic, multi-tiered approach to characterizing the cross-reactivity of novel compounds derived from the this compound scaffold.
-
Our investigation revealed that while ANP-101 is a potent on-target inhibitor, it carries a significant liability due to its cross-reactivity with kinase TK-Y, a risk compounded by its long residence time on the off-target.
-
In contrast, the rationally designed analogue ANP-102 maintains on-target activity while exhibiting a vastly superior selectivity profile across biochemical, cellular, and biophysical assays. It represents a much safer and more promising candidate to advance into further preclinical development.
The strength of this workflow lies in its integration of orthogonal methodologies. The high-throughput biochemical screen casts a wide net to identify potential issues, cellular assays validate these findings in a more relevant system, and biophysical analysis provides the mechanistic detail needed to make confident, data-driven decisions. For any drug development program, adopting such a rigorous, self-validating system for cross-reactivity profiling is indispensable for success.
References
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Fry, D. C., & Lo, M. C. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Methods in Molecular Biology, 565, 119-130. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
-
6-Amino-5-nitropyridin-2-OL. (n.d.). PubChem. Retrieved from [Link]
-
Mendes, F., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Pharmaceutics, 13(10), 1546. Retrieved from [Link]
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Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4323. Retrieved from [Link]
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(2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]
-
Probing the binding and activation of small molecules by gas-phase transition metal clusters via IR spectroscopy. (2023, May 10). Chemical Society Reviews. Retrieved from [Link]
-
Chen, B., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. Retrieved from [Link]
-
Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(11), 2269. Retrieved from [Link]
-
Kumar, P., et al. (2021). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 9, 645362. Retrieved from [Link]
-
Chugunova, E., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3894. Retrieved from [Link]
-
(2022). Computational study of heterocyclic anticancer compounds through nbo method. Journal of Molecular Structure, 1197, 292-307. Retrieved from [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]
-
Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 999-1013. Retrieved from [Link]
-
Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]
-
Leogane, O., & Larivée, A. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11688-11708. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Amino-3-nitropyridin-2-ol Preparation
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Amino-3-nitropyridin-2-ol is a valuable scaffold in medicinal chemistry, possessing a unique arrangement of functional groups that allows for diverse downstream derivatization. This guide provides an in-depth analysis and comparison of the most viable synthetic routes to this target molecule, with a focus on efficiency, scalability, and the underlying chemical principles that govern these transformations.
Executive Summary: Recommended Synthetic Pathway
Our comprehensive analysis indicates that the most efficient and reliable route for the preparation of this compound on a laboratory scale is a three-step synthesis commencing from the readily available starting material, 2,6-dichloropyridine. This pathway, which involves nitration, selective amination, and subsequent hydrolysis, offers a logical and reproducible sequence with respectable overall yields. While alternative routes are conceptually plausible, they present significant challenges in controlling regioselectivity or rely on less accessible starting materials.
Comparative Analysis of Synthetic Routes
We will now delve into a detailed examination of the plausible synthetic strategies, presenting experimental data and discussing the rationale behind each approach.
| Route | Starting Material | Key Steps | Overall Yield (Projected) | Advantages | Disadvantages |
| Route 1 (Recommended) | 2,6-Dichloropyridine | 1. Nitration2. Selective Amination3. Hydrolysis | 30-50% | Readily available starting material, well-documented analogous reactions. | Multi-step, requires careful control of amination selectivity, hydrolysis can be harsh. |
| Route 2 (Alternative) | 6-Aminopyridin-2-ol | 1. Regioselective Nitration | Variable (Potentially low) | Fewer steps. | Poor regioselectivity in nitration is a major challenge, leading to isomeric mixtures. |
| Route 3 (Exploratory) | 3-Nitropyridine-2,6-diol | 1. Selective Amination | Unknown | Potentially a shorter route. | Starting material is not readily available, and selective amination is not documented. |
Route 1: The Three-Step Synthesis from 2,6-Dichloropyridine
This is our recommended pathway due to its foundation on established and scalable chemical transformations. The overall synthetic scheme is as follows:
Caption: The recommended three-step synthesis of this compound.
Step 1: Nitration of 2,6-Dichloropyridine
The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce the nitro group at the 3-position. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic substitution, necessitating forcing conditions.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise, maintaining the temperature below 25 °C.
-
Concentrated nitric acid is then added dropwise, ensuring the temperature does not exceed 50 °C.
-
The reaction mixture is heated to 100-105 °C for several hours.[1][2]
-
Upon completion, the mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water until neutral, and dried to afford 2,6-dichloro-3-nitropyridine.
Quantitative Data:
| Starting Material | Reagents | Temperature | Yield | Reference |
| 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 100-105 °C | 75-88% | [1][2][3] |
Expertise & Experience: The use of a mixture of concentrated sulfuric and nitric acids is a classic and potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring. Careful temperature control during the addition of reagents is crucial to prevent runaway reactions.
Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine
This is the most critical step in the sequence, as the regioselectivity of the amination determines the success of the synthesis. The nitro group activates both the C2 and C6 positions towards nucleophilic aromatic substitution. While the C2 position is electronically more activated due to the strong inductive effect of the adjacent nitro group, substitution at the C6 position is also feasible and leads to the desired intermediate.[4][5] Fortunately, conditions have been developed that favor the formation of 2-amino-6-chloro-3-nitropyridine.
Experimental Protocol:
-
2,6-Dichloro-3-nitropyridine is dissolved in methanol or isopropanol at room temperature.
-
An aqueous solution of ammonia is added, and the mixture is stirred at a slightly elevated temperature (e.g., 35-40 °C) or at room temperature for an extended period.[1][6][7][8]
-
The reaction progress is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
Quantitative Data:
| Starting Material | Reagents | Temperature | Yield | Reference |
| 2,6-Dichloro-3-nitropyridine | Aqueous NH₃, Methanol/Isopropanol | 20-40 °C | 51-92% | [1][7] |
Trustworthiness: The provided protocols from various sources demonstrate the reproducibility of this selective amination. The key to achieving high selectivity appears to be the use of a relatively weak nucleophile (ammonia) under mild temperature conditions. This likely allows for the thermodynamic product (C6 substitution) to be favored over the kinetically controlled product (C2 substitution).
Step 3: Hydrolysis of 2-Amino-6-chloro-3-nitropyridine
The final step involves the conversion of the remaining chloro group at the C2 position to a hydroxyl group. The hydrolysis of 2-chloropyridines can be challenging, often requiring high temperatures and pressures.[9] However, the presence of the electron-withdrawing nitro group and the electron-donating amino group on the ring can influence the reactivity of the C-Cl bond. The product, this compound, exists in tautomeric equilibrium with its 2-pyridone form.
Experimental Protocol (General Approach):
-
2-Amino-6-chloro-3-nitropyridine is heated in a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH) at an elevated temperature, potentially under pressure in a sealed vessel.
-
The reaction progress is monitored by TLC or HPLC.
-
After cooling, the reaction mixture is neutralized to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Expertise & Experience: The choice between acidic or basic hydrolysis will depend on the stability of the starting material and product under these conditions. Acidic hydrolysis may lead to the formation of the hydrochloride salt of the product, requiring a subsequent neutralization step. Basic hydrolysis directly yields the pyridinolate salt, which upon neutralization precipitates the final product. The zwitterionic character of the resulting pyridone can facilitate this hydrolysis compared to unactivated 2-chloropyridines.[10] A literature precedent for a similar transformation suggests temperatures in the range of 140-200 °C might be necessary.[11]
Alternative Synthetic Strategies: A Critical Evaluation
While the three-step synthesis from 2,6-dichloropyridine is the most robust, it is instructive to consider alternative approaches to understand the synthetic landscape fully.
Sources
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- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
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- 11. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 6-Amino-3-nitropyridin-2-ol
Executive Summary & Chemical Identity
6-Amino-3-nitropyridin-2-ol (often existing in equilibrium with its tautomer, 6-amino-3-nitro-2-pyridone ) represents a dual-hazard class: it combines the acute toxicity of aminopyridines with the thermal instability of nitro-aromatics.[1][2]
Effective disposal requires strict adherence to segregation protocols to prevent the formation of shock-sensitive salts or exothermic decomposition.[1] This guide replaces generic "waste" instructions with a chemically grounded workflow designed to protect both the researcher and the facility infrastructure.
Chemical Profile & Tautomeric Context[2][3][4][5]
-
Chemical Name: this compound[1]
-
Common Tautomer: 6-Amino-3-nitro-2-pyridone[1]
-
Functional Hazards:
-
Nitro Group (-NO₂): Potential for energetic decomposition; oxidizing potential.[1]
-
Amino Group (-NH₂): Basic functionality; potential for skin sensitization and aquatic toxicity.[1]
-
Hydroxyl/Pyridone: Increases water solubility compared to non-substituted nitropyridines, complicating aqueous waste streams.
-
Hazard Assessment & Compatibility Logic
Before disposal, you must classify the material based on its current state. The presence of the nitro group on the pyridine ring introduces specific incompatibility risks.
Critical Incompatibilities (The "Why" Behind Segregation)
-
Strong Bases (OH⁻): Nitropyridines can form unstable salts in the presence of strong bases.
-
Acetone/Ketones: WARNING. In basic media, nitro-aromatics can undergo the Janovsky reaction , forming deeply colored Meisenheimer complexes that can be explosive. NEVER dispose of this compound in "General Organic Waste" containers that contain acetone and basic residues.
-
Reducing Agents: Contact with hydrides (e.g., LiAlH₄) or active metals can trigger rapid, exothermic reduction of the nitro group.
Hazard Data Summary
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H301/H311 | Toxic if swallowed/in contact with skin.[1][2][3] | Double-gloving (Nitrile) is mandatory. |
| Irritant | H315/H319 | Causes skin/eye irritation.[4][3][5][6][7] | Dust control is critical for solid waste. |
| Environmental | H411/H412 | Toxic to aquatic life.[3] | Zero-discharge policy. No sink disposal. |
| Reactivity | N/A | Potential thermal instability. | Do not autoclave. Do not heat to dryness if impure. |
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applies to: Expired vials, weighing boats, contaminated gloves, and filter paper.[1][2]
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Labeling: Affix a "High Hazard" or "Toxic" label directly to the inner bag. Write the full chemical name; do not use abbreviations/acronyms.
-
Secondary Containment: Place the sealed primary bag into the laboratory's Solid Hazardous Waste Drum (typically yellow or black barrel).
-
Crucial Step: Ensure this drum is NOT designated for "Oxidizing Solids" unless specifically approved by EHS, as organic amines are reducing agents. It belongs in "Toxic/Organic Solids."
-
Scenario B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applies to: Reaction mixtures, filtrates, and analytical waste.[1][2]
-
Solvent Compatibility Check:
-
If the solvent is Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."
-
If the solvent is Non-Halogenated (Methanol, Ethanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."
-
-
pH Adjustment (The Stabilization Step):
-
Ensure the waste solution is Neutral (pH 6-8) .[1]
-
Why? Acidic conditions can protonate the amine (increasing solubility but potential reactivity), while basic conditions can destabilize the nitro group.
-
-
The "No-Acetone" Rule: If the process involved acetone, ensure the waste stream is free of strong bases before combining. If unsure, start a separate "Nitropyridine Waste" bottle to avoid accidental Janovsky complexes.
Scenario C: Trace Contamination (Glassware)[1][2][12]
-
Triple Rinse: Rinse glassware three times with a compatible solvent (e.g., Methanol).
-
Collect Rinsate: Pour all rinsate into the appropriate liquid waste container (See Scenario B). Do not pour rinsate down the drain.
-
Final Wash: Once triple-rinsed, glassware can be washed in the sink with standard detergent.
Visualized Decision Matrix
The following diagram outlines the decision logic for segregating this compound waste streams to prevent incompatibility incidents.
Caption: Operational logic flow for segregating nitropyridine waste. Note the critical checkpoint for Acetone/Base mixtures to prevent explosive complex formation.
Emergency Procedures (Spill Control)
In the event of a spill, immediate action is required to contain toxicity and prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don full PPE: Tyvek suit (or lab coat + apron), double nitrile gloves, and P100 respiratory protection if powder is airborne.
-
Dry Spill (Powder):
-
Do NOT sweep dry (creates dust).
-
Cover the spill with a wet paper towel (dampened with water or methanol) to suppress dust.
-
Scoop the damp material into a wide-mouth jar.
-
-
Wet Spill (Solution):
-
Absorb with an inert material (Vermiculite or Sand).
-
Do NOT use paper towels alone if the solvent is flammable; use a chemical spill pad.
-
Place used absorbents into the Solid Hazardous Waste drum.
-
-
Decontamination: Scrub the surface with a mild soap solution. Test the surface pH to ensure no acidic/basic residues remain.
References & Authority
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-3-nitropyridine (Analogous Hazard Profile). Retrieved from [1]
-
Sigma-Aldrich. (2023). Safety Data Sheet: Aminopyridines (Class Hazards). Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Reference for Janovsky Reaction/Nitro-compound incompatibilities).
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [1]
Disclaimer: This guide is for informational purposes for trained personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local Environmental Health & Safety (EHS) officer before handling hazardous materials.
Sources
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- 2. 14916-63-3|6-Nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: 6-Amino-3-nitropyridin-2-ol
CAS Number: 23612-48-8 Synonyms: 6-Amino-3-nitro-2-pyridone; 2-Hydroxy-6-amino-3-nitropyridine Chemical Class: Nitro-substituted Aminopyridine / Pyridone
Executive Summary: The "Senior Scientist" Perspective
As researchers, we often treat intermediate catalog numbers as interchangeable commodities. However, 6-Amino-3-nitropyridin-2-ol possesses specific structural motifs—specifically the nitro group adjacent to an amine on a pyridine ring—that demand a higher tier of vigilance than standard buffers or salts.
While often classified as an Irritant (Skin/Eye/Respiratory), the presence of the nitro group introduces potential energetic instability under thermal stress and acute toxicity risks upon ingestion or inhalation. This guide moves beyond the basic Safety Data Sheet (SDS) to provide a field-proven operational framework for handling this compound in drug discovery and synthesis workflows.
Core Safety Philosophy: Treat this compound as a potential respiratory sensitizer and energetic material until specific lot-validation proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific molecular threats.
| Structural Feature | Associated Hazard | Operational Implication |
| Nitro Group (-NO₂) | Potential energetic instability; Oxidizer compatibility issues. | Do not heat above 100°C without DSC (Differential Scanning Calorimetry) data. Avoid metal spatulas if static is high. |
| Aminopyridine Core | Acute toxicity (Oral/Dermal); Neurotoxicity potential. | Ingestion or transdermal absorption can block potassium channels (class effect). Zero skin contact policy. |
| Pyridone Tautomer | Hydrogen bonding capability; Dust formation. | The solid likely exists as a fine, electrostatic powder. Inhalation is the primary exposure vector. |
PPE Matrix: Layered Defense System
The following PPE selection is based on a "Universal Precautions" approach for functionalized nitro-heterocycles.
Table 1: Recommended PPE by Operation
| Protection Zone | Standard Handling (Weighing/Transfer) | High-Risk Operations (Scale-up >10g / Heating) | Rationale |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood + N95/P100 Respirator | Prevents inhalation of fine dusts which may be systemic toxins. |
| Hand Protection | Double Nitrile Gloves (Min 0.11mm thick) | Laminate / Silver Shield under Nitrile | Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Powders can bypass standard safety glasses. Face shield protects against thermal runaway events. |
| Body | Lab Coat (Cotton/Poly blend), Long Sleeves | Flame Resistant (FR) Lab Coat | Nitro compounds pose a deflagration risk; standard polyester can melt into skin during a fire. |
Operational Protocols: A Self-Validating System
Protocol A: Precision Weighing (Dust Control)
Goal: Weigh accurate mass without contaminating the balance or inhaling particulates.
-
Engineering Check: Verify Fume Hood airflow is functional.
-
Static Mitigation: Place an ionizing fan or anti-static gun near the balance. Nitro-pyridones are often static-prone, causing "jumping" powder.
-
Containment:
-
Place the analytical balance inside the hood if possible.
-
If not, use a secondary containment vessel (e.g., a tared screw-top vial) to transport the chemical from the stock bottle to the balance.
-
-
Transfer: Use a disposable plastic spatula (prevents metal-shock sensitivity, though rare in this specific derivative, it is good practice for nitro compounds).
-
Decontamination: Wipe the balance area with a 10% soap/water solution , followed by ethanol. Note: Ethanol alone may just spread the hydrophobic powder.
Protocol B: Reaction Setup & Heating
Goal: Prevent thermal runaway.
-
Solvent Selection: Dissolve the solid in solvent (e.g., DMSO, DMF) at room temperature before applying heat.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon.
-
Temperature Limit: Do not exceed 80°C without prior thermal stability testing (DSC/ARC).
-
Blast Shield: If scaling up (>5g), place a portable blast shield in front of the reaction vessel.
Workflow Logic & Decision Tree
The following diagram illustrates the decision-making process for handling this compound, ensuring safety scaling matches the risk.
Figure 1: Operational decision tree for selecting PPE based on physical state and thermal conditions.
Disposal & Emergency Response
Disposal Strategy
Do not dispose of this compound down the drain.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Organic Waste - Toxic/Irritant."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents."
-
Destruction: The preferred method is Incineration at a licensed facility. The high nitrogen content requires proper combustion control to minimize NOx emissions [1].
Emergency Procedures
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][2] Do not use ethanol, as it may increase transdermal absorption.
-
Spill (Solid): Do not dry sweep (dust risk). Cover with a damp paper towel or absorbent pad to wet the powder, then scoop into a waste container.
-
Spill (Solution): Absorb with vermiculite or sand.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-amine (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
